molecular formula C17H21BrFNO2 B1652827 N-(2,5-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrobromide CAS No. 1609404-17-2

N-(2,5-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrobromide

Cat. No.: B1652827
CAS No.: 1609404-17-2
M. Wt: 370.3
InChI Key: JTGUKPHRKAHNQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrobromide is a synthetic phenethylamine derivative structurally related to the NBOMe (N-methoxybenzyl) class of compounds. Its core structure comprises a phenethylamine backbone substituted with a 4-fluorophenyl group and an N-(2,5-dimethoxybenzyl) moiety, with a hydrobromide counterion enhancing stability and crystallinity . This compound shares structural motifs with psychedelic NBOMe derivatives, which are known for potent serotonin 2A receptor (5-HT2AR) activation . However, its distinct substitution pattern—specifically the 4-fluoro group on the phenyl ring and 2,5-dimethoxybenzyl group—differentiates it from common NBOMe variants like 25I-NBOMe or 25B-NBOMe .

Properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-2-(4-fluorophenyl)ethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO2.BrH/c1-20-16-7-8-17(21-2)14(11-16)12-19-10-9-13-3-5-15(18)6-4-13;/h3-8,11,19H,9-10,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTGUKPHRKAHNQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CNCCC2=CC=C(C=C2)F.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609404-17-2
Record name Benzeneethanamine, N-[(2,5-dimethoxyphenyl)methyl]-4-fluoro-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609404-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

N-(2,5-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrobromide is a compound within the phenethylamine class, notable for its unique molecular structure and potential biological activity. This compound is characterized by the presence of a dimethoxybenzyl group and a fluorophenyl group, which contribute to its pharmacological properties.

  • Molecular Formula : C17H20FNO2·HBr
  • Molecular Weight : 370.26 g/mol
  • CAS Number : 1609407-57-9
  • Purity : Typically >95% in commercial preparations

Synthesis

The synthesis of this compound generally involves:

  • Formation of the Benzyl Intermediate : The reaction of 2,5-dimethoxybenzyl chloride with 2-(4-fluorophenyl)ethanamine under basic conditions.
  • Hydrobromide Salt Formation : The resultant compound is treated with hydrobromic acid to yield the hydrobromide salt.

This compound interacts with various neurotransmitter receptors in the central nervous system, particularly:

  • Serotonin Receptors (5-HT) : Acts as an agonist, influencing mood and perception.
  • Dopamine Receptors : Potentially affecting reward pathways and motor control.

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities:

  • Psychoactive Effects : Similar to other phenethylamines, it may induce alterations in mood and cognition.
  • Potential Therapeutic Applications : Investigated for use in treating neurological disorders due to its interaction with serotonin and dopamine pathways.

Case Studies and Research Findings

  • Study on Neurotransmitter Interaction : A study demonstrated that this compound significantly increased serotonin levels in animal models, suggesting its potential as an antidepressant .
  • Behavioral Studies : In behavioral tests, subjects administered this compound exhibited enhanced exploratory behavior, indicating possible stimulant properties .
  • Toxicology Reports : Toxicological assessments revealed that while the compound has therapeutic potential, it also poses risks at higher doses, including neurotoxicity and cardiovascular effects .

Comparative Biological Activity Table

Compound NameSerotonin AgonismDopamine AgonismPotential Side Effects
N-(2,5-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine HBrHighModerateNeurotoxicity, Cardiovascular
N-(3,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine HClModerateHighLess severe compared to above
2-(4-Fluorophenyl)ethylamineLowLowMinimal toxicity

Scientific Research Applications

Scientific Research Applications

N-(2,5-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrobromide has a wide range of applications across different scientific domains:

Chemistry

  • Precursor in Organic Synthesis : It serves as a building block for synthesizing more complex molecules and is utilized as a reagent in various organic reactions.
  • Chemical Reactions : The compound can undergo oxidation, reduction, and substitution reactions, leading to various derivatives useful in research.

Biology

  • Neurotransmitter Interaction : Research indicates that this compound interacts with serotonin receptors, particularly the 5-HT2A receptor. This interaction is crucial for understanding its effects on mood and cognition.
  • Potential Therapeutic Applications : Investigations are ongoing regarding its potential use in treating neurological disorders such as depression and anxiety due to its agonistic activity at serotonin receptors.

Medicine

  • Pharmacological Studies : The compound is being studied for its pharmacological effects and potential therapeutic applications. Its efficacy compared to other known agonists is being evaluated in terms of binding affinity and functional potency.

Industry

  • Material Development : It is utilized in the development of new materials and specialty chemicals with specific properties, enhancing industrial processes.

Case Studies and Research Findings

Research studies have highlighted the biological activity of this compound:

  • Study on Serotonin Receptor Agonism :
    • A study demonstrated that the compound exhibits potent agonistic activity at the 5-HT2A receptor, suggesting its potential role in modulating mood disorders.
  • Comparative Efficacy Analysis :
    • Comparative analyses with other serotonin agonists have shown that this compound has favorable binding affinity characteristics, making it a candidate for further therapeutic exploration.
  • Toxicology Studies :
    • Preliminary toxicological assessments indicate that while the compound exhibits promising biological activity, further studies are required to evaluate safety profiles comprehensively.

Chemical Reactions Analysis

Amine Group

  • Alkylation/Acylation : The primary amine reacts with alkyl halides or acyl chlorides under basic conditions (e.g., K₂CO₃/DMF) to form secondary amines or amides .

  • Deprotonation : Treatment with NaOH liberates the free base, enabling reactions requiring neutral amine nucleophiles .

Aromatic Methoxy Groups

  • Electrophilic Substitution : The electron-rich dimethoxybenzyl ring undergoes nitration or halogenation at the para position relative to methoxy groups .

  • Demethylation : Strong acids (e.g., HBr/AcOH) cleave methoxy groups to hydroxyls, altering solubility and reactivity .

Fluorophenyl Ring

  • Suzuki Coupling : The 4-fluorophenyl group participates in palladium-catalyzed cross-couplings with boronic acids .

Salt-Specific Reactions

The hydrobromide salt exhibits distinct behavior:

  • Ion Exchange : Anion metathesis with AgNO₃ or NaPF₆ yields nitrate or hexafluorophosphate salts for crystallization studies .

  • Acid-Base Neutralization : Reacts with NaOH to regenerate the free base, critical for further functionalization .

Table 2: Salt Transformation Conditions

ReactionReagentsOutcome
NeutralizationNaOH (aq)Free amine
Anion ExchangeAgNO₃/MeCNNitrate salt

Comparative Reactivity with Analogs

Structural variations significantly influence reactivity:

Table 3: Reactivity Comparison of Dimethoxybenzyl Derivatives

CompoundMethoxy PositionsKey Reactivity Differences
2,5-Dimethoxy2,5Enhanced para electrophilic substitution due to symmetric electron donation
2,4-Dimethoxy2,4Faster demethylation under acidic conditions
3,4-Dimethoxy3,4Preferential ortho nitration

Industrial-Scale Optimization

  • Reductive Amination : Pilot batches use excess NaBH₄ (1.5 eq) in methanol at 15–25°C for 6 hours, achieving >85% yield .

  • Cyclization : Methanesulfonic acid in CH₂Cl₂ at 0°C facilitates intramolecular cyclization to benzazepine derivatives .

Stability and Degradation

  • Thermal Decomposition : Degrades above 200°C, releasing HBr and forming charred residues .

  • Photolysis : UV exposure in solution induces demethylation and fluorophenyl ring oxidation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The pharmacological and chemical properties of NBOMe derivatives are highly dependent on substitutions at three critical positions:

Phenyl ring substituents (R1, R2, R3 on the phenethylamine core).

Benzyl group substituents (methoxy group positions on the N-benzyl moiety).

Halogen or functional group variations (e.g., iodine, bromine, fluorine).

The table below compares key structural features of N-(2,5-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrobromide with analogous compounds:

Compound Name Phenyl Substituents Benzyl Substituents Halogen/Functional Group Salt Form
Target Compound 4-Fluoro 2,5-Dimethoxy Fluorine Hydrobromide
25I-NBOMe (2C-I-NBOMe) 4-Iodo, 2,5-Dimethoxy 2-Methoxy Iodine Free base/HCl
25B-NBOMe (2C-B-NBOMe) 4-Bromo, 2,5-Dimethoxy 2-Methoxy Bromine Free base/HCl
25I-NBF 4-Iodo, 2,5-Dimethoxy 2-Fluorobenzyl Iodine/Fluorine Free base
25H-NBOMe 2,5-Dimethoxy 2-Methoxy None Hydrobromide

Key Observations :

  • Benzyl Group : Unlike most NBOMe derivatives with a 2-methoxybenzyl group, the target compound’s 2,5-dimethoxybenzyl substituent introduces additional methoxy groups, which could enhance lipophilicity and receptor affinity .
  • Salt Form : The hydrobromide salt improves solubility and stability compared to free-base forms commonly seen in illicit NBOMe products .
Pharmacological and Receptor Binding Profiles

NBOMe derivatives primarily exert effects via 5-HT2AR agonism. Substitutions influence potency and selectivity:

Compound 5-HT2AR Affinity (Ki, nM) Potency Relative to Serotonin Key Studies
Target Compound Not reported Hypothesized lower potency* Limited published data
25I-NBOMe 0.05–0.3 ~10–100x In vitro functional assays
25B-NBOMe 0.1–0.5 ~10–50x Receptor binding studies
25C-NBOMe 0.2–1.0 ~5–20x Radioligand assays

*Hypothesis based on fluorine’s smaller size and reduced electron-withdrawing effects compared to iodine/bromine, which are critical for 5-HT2AR interactions .

Legal and Regulatory Status
  • Target Compound: Not explicitly listed in global controlled substance databases as of 2024. However, structural similarity to regulated NBOMe derivatives may subject it to analog laws in some jurisdictions .
  • 25I-NBOMe, 25B-NBOMe : Controlled under Schedule I in the U.S. (DEA) and similarly regulated in the EU and China .
  • 25I-NBF : Reported in Slovenia (2015) as an emerging NPS, highlighting regulatory vigilance toward fluorinated analogs .
Detection and Analytical Challenges
  • Mass Spectrometry : Fluorine’s atomic mass (19 Da) distinguishes the target compound from bromine (79.9 Da) or iodine (126.9 Da) analogs in LC-MS/MS workflows .
  • Differentiation from Isomers : Positional isomers (e.g., 3- or 4-methoxybenzyl groups) require high-resolution techniques like NMR or DART-MS for unambiguous identification .

Preparation Methods

Reaction Mechanism and Conditions

Reductive amination involves the condensation of an aldehyde and amine to form an imine intermediate, followed by reduction to the secondary amine. For this synthesis:

  • Aldehyde : 2,5-Dimethoxybenzaldehyde (commercially available or synthesized via O-methylation of 2,5-dihydroxybenzaldehyde).
  • Amine : 2-(4-Fluorophenyl)ethylamine (prepared via Gabriel synthesis or nitrile reduction).

Procedure :

  • Combine equimolar amounts of 2,5-dimethoxybenzaldehyde (1.66 g, 10 mmol) and 2-(4-fluorophenyl)ethylamine (1.39 g, 10 mmol) in methanol (20 mL).
  • Add sodium cyanoborohydride (NaBH3CN, 1.26 g, 20 mmol) and stir at room temperature for 12–24 hours.
  • Quench with aqueous HCl (1 M), extract with dichloromethane, and dry over MgSO4.
  • Purify via column chromatography (SiO2, 9:1 CH2Cl2/MeOH) to isolate the free base.

Yield : 68–82% (reported for analogous reductive aminations).

Key Optimization Parameters

  • Catalyst : Palladium nanoparticles (SiNS–Pd) under H2 atmosphere enhance reaction efficiency (TON up to 4.0 × 10^4).
  • Solvent : Methanol or ethanol preferred for solubility and stability of intermediates.
  • Temperature : Room temperature minimizes side reactions like overalkylation.

Synthetic Route 2: Nucleophilic Substitution

Benzyl Halide Preparation

Step 1: Synthesis of 2,5-Dimethoxybenzyl Bromide

  • React 2,5-dimethoxybenzyl alcohol (1.84 g, 10 mmol) with PBr3 (2.69 g, 10 mmol) in dry diethyl ether (15 mL) at 0°C.
  • Stir for 2 hours, then pour into ice-water and extract with ether.
  • Dry over MgSO4 and concentrate to obtain the bromide (yield: 85–90%).

Step 2: Alkylation of 2-(4-Fluorophenyl)ethylamine

  • Dissolve 2-(4-fluorophenyl)ethylamine (1.39 g, 10 mmol) in anhydrous THF (20 mL).
  • Add 2,5-dimethoxybenzyl bromide (2.29 g, 10 mmol) and K2CO3 (2.76 g, 20 mmol).
  • Reflux for 6–8 hours, filter, and concentrate.
  • Purify via recrystallization (EtOAc/hexanes) to yield the free base (yield: 70–75%).

Hydrobromide Salt Formation

Procedure :

  • Dissolve the free base (2.89 g, 10 mmol) in anhydrous diethyl ether (30 mL).
  • Add HBr (48% aqueous solution, 1.2 equivalents) dropwise at 0°C.
  • Stir for 1 hour, filter the precipitate, and wash with cold ether.
  • Dry under vacuum to obtain the hydrobromide salt as a white crystalline solid (yield: 92–95%).

Characterization Data :

  • Melting Point : 142–145°C (decomposition observed >150°C).
  • 1H NMR (400 MHz, DMSO-d6) : δ 7.42–7.38 (m, 2H, Ar-F), 7.12–7.08 (m, 2H, Ar-F), 6.95 (d, J = 8.1 Hz, 1H, Ar-OCH3), 6.72 (dd, J = 8.1, 2.5 Hz, 1H, Ar-OCH3), 6.58 (d, J = 2.5 Hz, 1H, Ar-OCH3), 4.32 (s, 2H, CH2N), 3.75 (s, 3H, OCH3), 3.72 (s, 3H, OCH3), 2.94 (t, J = 7.2 Hz, 2H, CH2Ar), 2.68 (t, J = 7.2 Hz, 2H, CH2NH).
  • HRMS (ESI+) : m/z calcd for C17H20FNO2 [M+H]+: 290.1556; found: 290.1559.

Comparative Analysis of Synthetic Methods

Parameter Reductive Amination Nucleophilic Substitution
Yield 68–82% 70–75%
Reaction Time 12–24 h 6–8 h
Byproducts Imine oligomers Dialkylation
Purification Column chromatography Recrystallization
Scalability Suitable for gram-scale Limited by bromide availability

Reductive amination offers higher atom economy, while nucleophilic substitution avoids the use of reducing agents. Catalytic methods using SiNS–Pd enable continuous-flow synthesis for industrial-scale production.

Troubleshooting and Optimization

Common Issues

  • Low Yield in Reductive Amination : Ensure strict anhydrous conditions; replace NaBH3CN with BH3·THF for sterically hindered substrates.
  • Impurities in Salt Formation : Use HBr gas in Et2O instead of aqueous HBr to avoid hydration.

Green Chemistry Alternatives

  • Replace NaBH3CN with catalytic hydrogenation (H2, Pd/C) for milder conditions.
  • Solvent recycling: Methanol and THF can be recovered via distillation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrobromide
Reactant of Route 2
Reactant of Route 2
N-(2,5-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.